molecular formula C16H16ClNO2S B2481944 5-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide CAS No. 2034515-16-5

5-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide

Cat. No. B2481944
CAS RN: 2034515-16-5
M. Wt: 321.82
InChI Key: ATRGYDLURHUJNF-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide” is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel compounds have been synthesized using various precursors, including benzofurans and thiophenes, showing potential anti-inflammatory, analgesic, and antimicrobial activities. For instance, the synthesis of novel benzodifuranyl derivatives has been explored, leading to compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). Similarly, the synthesis and characterization of tetrazol-thiophene carboxamides have shown promising antimicrobial properties (Talupur et al., 2021).

Antitubercular and Anticancer Potential

  • Research into 5-substituted benzo[b]thiophene derivatives has uncovered potent anti-inflammatory properties (Radwan et al., 2009). Moreover, novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides have been designed and synthesized, demonstrating significant antitubercular activity against Mycobacterium tuberculosis, offering a new avenue for tuberculosis treatment (Marvadi et al., 2020).

Antioxidant and Antimicrobial Properties

  • The catalytic synthesis of chalcone derivatives has been studied, revealing potent antioxidant agents with promising in vitro antioxidant activity (Prabakaran et al., 2021). Additionally, the synthesis and antimicrobial evaluation of novel 3-methylbenzofuran derivatives have highlighted significant antimicrobial activity against various fungal and bacterial species (Abdel‐Aziz et al., 2009).

Chemical Synthesis and Characterization

  • The research also delves into the chemical synthesis and structural characterization of various compounds. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate showcases the intricate processes involved in creating novel chemical entities (Li-jua, 2015).

properties

IUPAC Name

5-chloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c1-10(18-16(19)14-4-5-15(17)21-14)8-11-2-3-13-12(9-11)6-7-20-13/h2-5,9-10H,6-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRGYDLURHUJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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